1-Benzoyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazine
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Overview
Description
1-Benzoyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzoyl group, a fluorinated nitrophenyl group, and a methylpiperidinyl moiety attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Piperazine Formation: The piperazine ring is formed through cyclization reactions involving diamines and appropriate coupling agents.
Benzoylation: The benzoyl group is introduced through acylation reactions using benzoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Acylation: The piperazine ring can undergo acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C, methanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Acylation: Acyl chlorides, bases like triethylamine, solvents like dichloromethane (DCM).
Major Products
Reduction: Formation of 1-Benzoyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-aminophenyl]piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzoyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazine has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of new therapeutic agents targeting various diseases.
Biological Studies: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Industry: Explored for its potential as a drug candidate in preclinical studies.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-aminophenyl]piperazine: A reduced form of the compound with an amino group instead of a nitro group.
4-Benzoyl-1-[4-fluoro-5-(4-methylpiperidin-1-yl)phenyl]piperazine: A similar compound with variations in the substitution pattern on the aromatic ring.
Uniqueness
1-Benzoyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, fluorine atom, and benzoyl moiety contributes to its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-17-7-9-25(10-8-17)20-16-21(22(28(30)31)15-19(20)24)26-11-13-27(14-12-26)23(29)18-5-3-2-4-6-18/h2-6,15-17H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVMNSOSZHVKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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